![molecular formula C8H9NO2S B2546177 3,4-ジヒドロ-1H-ベンゾ[d][1,2]チアジン 2,2-ジオキシド CAS No. 33183-87-8](/img/structure/B2546177.png)

3,4-ジヒドロ-1H-ベンゾ[d][1,2]チアジン 2,2-ジオキシド

説明

“3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide” is a chemical compound that has been studied for its various pharmacological activities . It is a derivative of 2,1-benzothiazine and has been synthesized for use in various applications, including as a monoamine oxidase inhibitory agent .

Synthesis Analysis

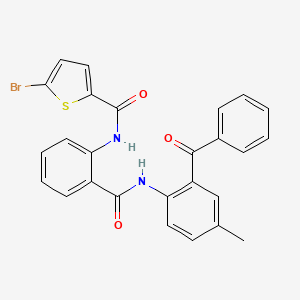

The synthesis of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide involves the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . This process results in the formation of new heteroaryl ethylidenes in excellent yields .

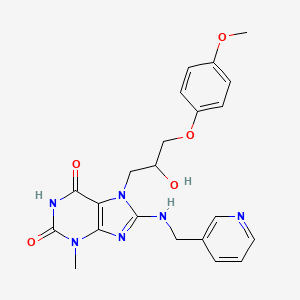

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide has been characterized by FTIR, 1H NMR, 13C NMR, and elemental analyses . The structure is complex and contains several functional groups that contribute to its activity .

Chemical Reactions Analysis

The chemical reactions involving 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are complex and involve multiple steps . For example, the compound has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .

科学的研究の応用

抗真菌特性

3,4-ジヒドロ-1H-ベンゾ[d][1,2]チアジン 2,2-ジオキシド: とその誘導体は、強力な抗真菌活性を示します。研究者は、この化合物に基づいて新規ストロビルリンを設計しており、これは植物病原菌を効果的に防除します。特に、化合物7b、7c、および7kは、Erysiphe graminis、Puccinia sorghi Schw.、Colletotrichum lagenarium、およびPseudoperonospora cubensisなど、さまざまな真菌に対して、実質的な広範囲の抗真菌効果を示しました。 特に、化合物7bは、陽性対照であるアゾキシストロビンと同等の顕著な抗真菌活性を示しました .

有機合成における触媒作用

別の興味深い用途には、3,4-ジヒドロ-1H-ベンゾ[d][1,2]チアジン 2,2-ジオキシド誘導体を触媒として使用することが含まれます。 たとえば、N,2-ジブロモ-6-クロロ-3,4-ジヒドロ-2H-ベンゾ[e][1,2,4]チアジアジン-7-スルホンアミド 1,1-ジオキシド(DCDBTSD)は、水中でのさまざまなヘテロ環化合物(4H-ピラン、ピラノピラゾール、およびピラゾロ[1,2-b]フタラジン誘導体など)を合成するための、非常に効率的な均一触媒として機能します .

電子構造研究

研究者は、isoBBT誘導体(ベンゾ[1,2-d:4,5-d′]ビス[1,2,3]チアジアゾール)の電子構造を調査し、モノアリール化isoBBT誘導体を選択的に得る可能性を探求してきました。これらの研究には、X線分析、ab initio計算、およびパラジウム触媒によるC-H直接アリール化反応が含まれます。 目標は、化合物の電子特性と反応性を理解することです .

植物病原体に対する生物活性

抗真菌効果に加えて、3,4-ジヒドロ-1H-ベンゾ[d][1,2]チアジン 2,2-ジオキシド誘導体は、植物病原体に対する生物活性を評価されてきました。研究者は、さまざまな置換基(R1およびR2)が抗真菌活性に与える影響を評価しました。 特に、化合物7bは、E. graminisおよびP. cubensisに対して有望な温室阻害活性を示し、潜在的な殺菌剤候補となっています .

将来の方向性

The future directions for research on 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are promising. The compound has shown potential as a potent fungicidal candidate , and further studies could lead to the development of safer and more effective therapeutic agents . Additionally, the compound’s potential as a monoamine oxidase inhibitor suggests it could be useful in the treatment of depression and other neurological diseases .

作用機序

Target of Action

The primary targets of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are AMPA receptors . It acts as a positive allosteric modulator of these receptors .

Mode of Action

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide interacts with its targets, the AMPA receptors, by binding to a site that is different from the active site. This binding results in a change in the receptor’s conformation, enhancing its activity .

Biochemical Pathways

The activation of AMPA receptors by 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide affects the glutamatergic signaling pathway. This can lead to increased synaptic transmission and plasticity, which are crucial for learning and memory processes .

Result of Action

The molecular and cellular effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide’s action include enhanced activity of AMPA receptors, leading to increased synaptic transmission and plasticity .

生化学分析

Biochemical Properties

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. Notably, it acts as a positive allosteric modulator of AMPA receptors, enhancing their activity . This interaction is significant in the context of neurological functions, as AMPA receptors are involved in synaptic transmission and plasticity. Additionally, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide has been shown to inhibit monoamine oxidase enzymes (MAO A and MAO B), which are responsible for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, the compound can increase the levels of these neurotransmitters, potentially offering therapeutic benefits for neurological disorders.

Cellular Effects

The effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide on various cell types and cellular processes are profound. In neuronal cells, the compound enhances synaptic transmission by modulating AMPA receptors, leading to improved cognitive functions . In cancer cells, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide exhibits antiproliferative effects by inducing apoptosis and inhibiting cell cycle progression . Furthermore, the compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By modulating these pathways, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide can alter gene expression and cellular metabolism, leading to varied cellular responses.

Molecular Mechanism

At the molecular level, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide exerts its effects through several mechanisms. The compound binds to AMPA receptors, enhancing their activity and facilitating synaptic transmission . Additionally, it inhibits monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of dopamine, norepinephrine, and serotonin, which can have therapeutic effects on mood and cognitive functions. The compound also interacts with various signaling molecules, modulating pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival, proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide can have sustained effects on cellular functions, including prolonged inhibition of monoamine oxidase enzymes and continuous modulation of AMPA receptors . These long-term effects are crucial for understanding the therapeutic potential and safety profile of the compound.

Dosage Effects in Animal Models

The effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes . These findings highlight the importance of dosage optimization for achieving the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Additionally, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific transporters . Binding proteins within the cytoplasm can facilitate its distribution to different cellular compartments . The localization and accumulation of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific compartments or organelles . These modifications can also affect the compound’s activity, enhancing or inhibiting its interactions with target biomolecules .

特性

IUPAC Name |

3,4-dihydro-1H-2λ6,3-benzothiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMLVFGUCQRCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2546096.png)

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)

![1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2546109.png)